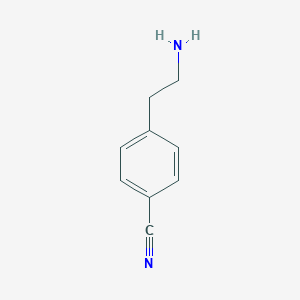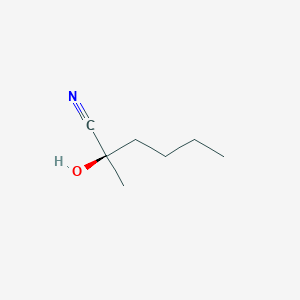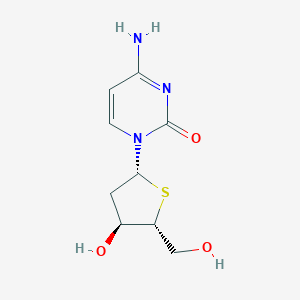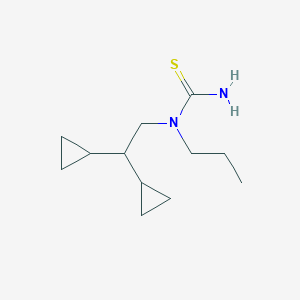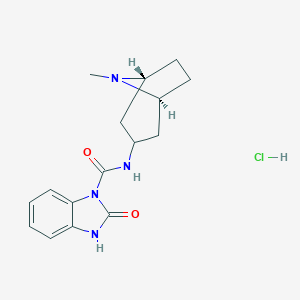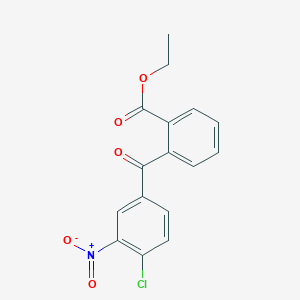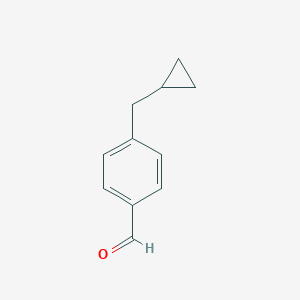
6-(2-Phenylethyl)oximino naltrexone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Phenylethyl)oximino naltrexone, also known as PEO-Naltrexone, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. It is a derivative of naltrexone, which is an opioid antagonist used in the treatment of opioid addiction and alcohol dependence. PEO-Naltrexone has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 6-(2-Phenylethyl)oximino naltrexonene is not fully understood. However, it is believed to work by modulating the immune system and reducing inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
6-(2-Phenylethyl)oximino naltrexonene has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the growth of cancer cells, and improve cognitive function in animal models of neurodegenerative diseases. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2-Phenylethyl)oximino naltrexonene has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal studies. However, there are some limitations to using 6-(2-Phenylethyl)oximino naltrexonene in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Direcciones Futuras
There are several future directions for the research on 6-(2-Phenylethyl)oximino naltrexonene. One direction is to investigate its efficacy and safety in clinical trials for the treatment of various diseases. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, it may be useful to investigate the potential synergistic effects of 6-(2-Phenylethyl)oximino naltrexonene with other drugs or therapies. Finally, it may be beneficial to develop new derivatives of 6-(2-Phenylethyl)oximino naltrexonene with improved efficacy and safety profiles.
Métodos De Síntesis
6-(2-Phenylethyl)oximino naltrexonene is synthesized by reacting naltrexone with phenylacetaldehyde oxime in the presence of a reducing agent. The reaction results in the formation of 6-(2-Phenylethyl)oximino naltrexonene, which is then purified using column chromatography. The synthesis method has been described in detail in a patent application by the inventors of 6-(2-Phenylethyl)oximino naltrexonene.
Aplicaciones Científicas De Investigación
6-(2-Phenylethyl)oximino naltrexonene has been investigated for its potential therapeutic applications in various diseases. In preclinical studies, it has shown promising results in the treatment of cancer, inflammatory disorders, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of inflammatory diseases. It has also been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Propiedades
Número CAS |
127227-10-5 |
|---|---|
Nombre del producto |
6-(2-Phenylethyl)oximino naltrexone |
Fórmula molecular |
C28H32N2O4 |
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-(2-phenylethoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C28H32N2O4/c31-22-9-8-20-16-23-28(32)12-10-21(29-33-15-11-18-4-2-1-3-5-18)26-27(28,24(20)25(22)34-26)13-14-30(23)17-19-6-7-19/h1-5,8-9,19,23,26,31-32H,6-7,10-17H2/b29-21+/t23-,26+,27+,28-/m1/s1 |
Clave InChI |
IAXZIXAQAXBZQX-WREUMIDGSA-N |
SMILES isomérico |
C1CC1CN2CC[C@]34[C@@H]5/C(=N/OCCC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O |
SMILES |
C1CC1CN2CCC34C5C(=NOCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
SMILES canónico |
C1CC1CN2CCC34C5C(=NOCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
Sinónimos |
6-(2-phenylethyl)oximino naltrexone NPC 831 NPC-831 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B142332.png)

